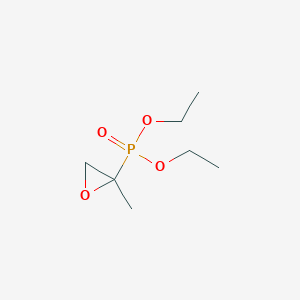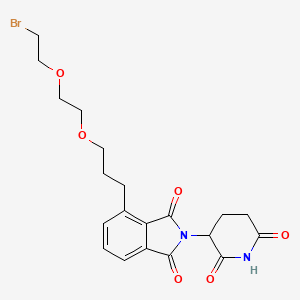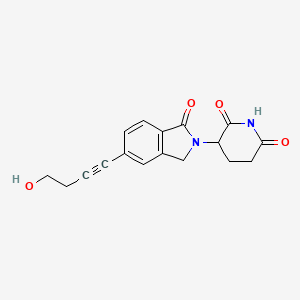
Phthalimidinoglutarimide-5'-propargyl-C1-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phthalimidinoglutarimide-5’-propargyl-C1-OH is a complex organic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phthalimidinoglutarimide-5’-propargyl-C1-OH typically involves multi-step organic reactions. One common approach is the coupling of phthalimide derivatives with glutarimide intermediates, followed by the introduction of the propargyl group. The reaction conditions often include the use of catalysts, such as transition metal complexes, to facilitate the coupling reactions. For instance, manganese nanocatalysts have been employed to achieve high efficiency and selectivity in the synthesis of propargyl derivatives .
Industrial Production Methods
Industrial production of Phthalimidinoglutarimide-5’-propargyl-C1-OH may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and environmentally benign solvents, are often integrated into industrial methods to minimize the environmental impact.
化学反応の分析
Types of Reactions
Phthalimidinoglutarimide-5’-propargyl-C1-OH undergoes various types of chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to yield saturated derivatives.
Substitution: The propargyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in the reactions of Phthalimidinoglutarimide-5’-propargyl-C1-OH include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures, inert atmospheres, and the use of solvents such as dichloromethane or ethanol.
Major Products Formed
The major products formed from the reactions of Phthalimidinoglutarimide-5’-propargyl-C1-OH include oxidized carbonyl compounds, reduced saturated derivatives, and substituted propargyl analogs. These products can serve as valuable intermediates in the synthesis of more complex molecules.
科学的研究の応用
Phthalimidinoglutarimide-5’-propargyl-C1-OH has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of complex molecular architectures.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique reactivity and functional groups.
作用機序
The mechanism of action of Phthalimidinoglutarimide-5’-propargyl-C1-OH involves its interaction with specific molecular targets and pathways. The propargyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes, receptors, and other biomolecules, thereby exerting its biological effects. The phthalimide and glutarimide moieties contribute to the compound’s binding affinity and specificity towards its targets.
類似化合物との比較
Phthalimidinoglutarimide-5’-propargyl-C1-OH can be compared with other similar compounds, such as:
Phthalimidinoglutarimide-5’-propargyl-PEG3-OH: This compound contains a polyethylene glycol (PEG) linker, which enhances its solubility and biocompatibility.
Phthalimidinoglutarimide-5’-propargyl-C1-amine HCl: This derivative features an amine group, which can participate in additional chemical reactions and interactions.
特性
分子式 |
C17H16N2O4 |
|---|---|
分子量 |
312.32 g/mol |
IUPAC名 |
3-[6-(4-hydroxybut-1-ynyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C17H16N2O4/c20-8-2-1-3-11-4-5-13-12(9-11)10-19(17(13)23)14-6-7-15(21)18-16(14)22/h4-5,9,14,20H,2,6-8,10H2,(H,18,21,22) |
InChIキー |
SVCYEIXPBFWSLX-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)C#CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


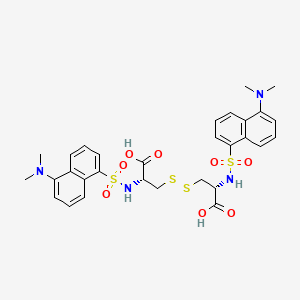
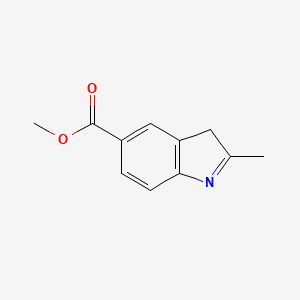
![2-[(Phenylcarbamothioyl)amino]benzoic acid](/img/structure/B14761233.png)
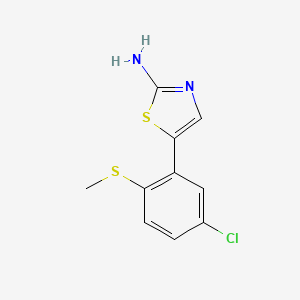
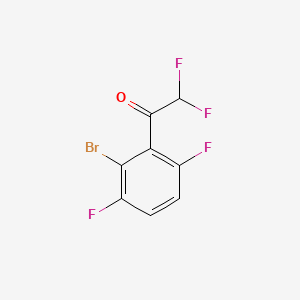
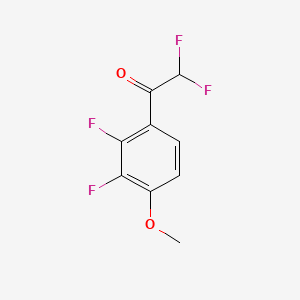

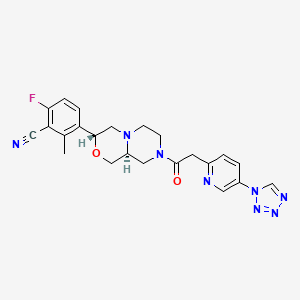
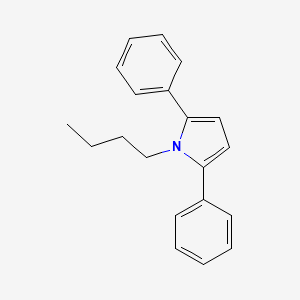
![4-[2-(Naphthalen-2-yl)ethenyl]-1,1'-biphenyl](/img/structure/B14761281.png)


